Lipophilicity Comparison: 1-(3-Fluorobenzyl) vs. 1-Benzyl and 1-(3-Chlorobenzyl) Analogs
The 1-(3-fluorobenzyl) derivative demonstrates an XLogP3-AA value of 2.6 [1], which represents an increase in lipophilicity compared to the non-halogenated 1-benzyl analog (XLogP3-AA = 2.5) [2], but lower lipophilicity than the 3-chloro analog (XLogP3-AA = 3.1) [3]. This positioning suggests a balanced lipophilicity profile potentially offering advantages in membrane permeability and oral bioavailability compared to both more polar and more lipophilic alternatives.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-Benzyl-1H-indazol-5-amine: 2.5; 1-(3-Chlorobenzyl)-1H-indazol-5-amine: 3.1 |
| Quantified Difference | +0.1 vs. benzyl analog; -0.5 vs. chloro analog |
| Conditions | Computed property values from PubChem |
Why This Matters
Lipophilicity is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile; selecting a building block with a specific logP value can be strategic for fine-tuning these properties in a lead series.
- [1] PubChem. (2025). Compound Summary for CID 7147073: 1-(3-Fluorobenzyl)-1H-indazol-5-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 212069: 1-(Phenylmethyl)-1H-indazol-5-amine. National Center for Biotechnology Information. View Source
- [3] PubChem. (2026). Compound Summary for CID 16244180: 1-(3-Chlorobenzyl)-1H-indazol-5-amine. National Center for Biotechnology Information. View Source
